molecular formula C10H18ClNO3 B2960436 3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride CAS No. 2253629-45-5

3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride

Cat. No.: B2960436
CAS No.: 2253629-45-5
M. Wt: 235.71
InChI Key: ORJVNBKGJYBNKT-UHFFFAOYSA-N
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Description

3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride is a spirocyclic compound characterized by a rigid and stable structure. It is known for its high specific rotation and has significant applications in various fields such as asymmetric catalysis, luminescent materials, pesticides, and polymer adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.

Industrial Production Methods

Industrial production methods for this compound typically involve multi-step synthesis routes. For instance, the olefin metathesis reaction using a Grubbs catalyst is one such method, although it is complex and expensive to reproduce .

Chemical Reactions Analysis

Types of Reactions

3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride stands out due to its specific functional groups and the resulting chemical properties. Its ability to act as a chiral ligand and its potential as a drug candidate make it unique among similar compounds .

Properties

IUPAC Name

3-oxa-9-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c12-9(13)8-7-11-4-1-10(8)2-5-14-6-3-10;/h8,11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJVNBKGJYBNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C12CCOCC2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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